molecular formula C11H9N3O2 B1473584 6-(Phenylamino)pyrimidine-4-carboxylic acid CAS No. 1208980-40-8

6-(Phenylamino)pyrimidine-4-carboxylic acid

Cat. No.: B1473584
CAS No.: 1208980-40-8
M. Wt: 215.21 g/mol
InChI Key: IJVBWDVXGTVHQJ-UHFFFAOYSA-N
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Description

6-(Phenylamino)pyrimidine-4-carboxylic acid (CAS 1208980-40-8) is an organic compound with the molecular formula C 11 H 9 N 3 O 2 and a molecular weight of 215.21 g/mol [ citation:1 ]. This solid compound features a pyrimidine ring core substituted with a phenylamino group at the 6-position and a carboxylic acid functional group at the 4-position, making it a versatile scaffold for various research applications [ citation:2 ]. The SMILES notation for this molecule is O=C(C1=NC=NC(NC2=CC=CC=C2)=C1)O [ citation:1 ]. Research Applications and Value: As a multifunctional pyrimidine derivative, this compound serves as a valuable precursor in coordination chemistry and materials science. Pyrimidine-carboxylic acid ligands are of significant interest for constructing metal-organic complexes and frameworks due to their ability to coordinate with various metal ions through their nitrogen-containing heterocycle and carboxylate group [ citation:3 ]. Research on analogous structures, such as 4-pyrimidinecarboxylic acid and 5-pyrimidinecarboxylic acid, has demonstrated their utility in synthesizing organoantimony(V) complexes, which have been evaluated for their in vitro cytostatic activity against human cancer cell lines and for antimicrobial properties [ citation:3 ]. The presence of both hydrogen bond donor and acceptor sites in the molecule also makes it a candidate for supramolecular chemistry studies and the development of pharmaceutical intermediates. Note: This product is intended for research and further chemical synthesis as a building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-anilinopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVBWDVXGTVHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Phenylamino)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H9N3O2
  • Molecular Weight : 219.21 g/mol
  • CAS Number : 68556738

This compound features a pyrimidine ring substituted with a phenylamino group and a carboxylic acid functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation. For example, it acts as an inhibitor of histone demethylases, which are crucial in regulating gene expression linked to tumor growth .
  • Modulation of Signaling Pathways : It affects signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent .

Biological Activities

  • Anticancer Activity :
    • Several studies have demonstrated that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .
    • A notable study reported that derivatives of this compound displayed enhanced cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapy agents like 5-Fluorouracil .
  • Antimicrobial Activity :
    • The compound has also shown promise as an antimicrobial agent, with studies indicating effectiveness against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes .
  • Anti-inflammatory Effects :
    • Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substitutions on the pyrimidine ring can significantly alter the potency and selectivity of the compound against its targets.
  • Modifications to the phenylamino group have been shown to enhance the inhibitory effects on histone demethylases, indicating that specific structural features are critical for activity .

Case Studies

  • Histone Demethylase Inhibition :
    • A study highlighted the role of this compound as a histone demethylase inhibitor, demonstrating its potential in cancer treatment by reversing epigenetic modifications associated with tumor progression .
  • Anticancer Efficacy in Vivo :
    • In vivo studies using mouse models have shown that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups, reinforcing its potential as an effective anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

Antitubercular Activity
Recent studies have highlighted the potential of pyrimidine carboxamide derivatives, including 6-(phenylamino)pyrimidine-4-carboxylic acid, as promising candidates in the fight against tuberculosis. A series of compounds derived from this scaffold have shown moderate to potent antitubercular activity against clinical strains of Mycobacterium tuberculosis, with a novel mechanism of action identified through chemoproteomic analysis. This suggests that these compounds could be developed further for therapeutic use without cross-resistance to conventional antituberculosis drugs .

Inhibition of NAPE-PLD
Another significant application is the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. A derivative of this compound has been identified as a potent and selective inhibitor of NAPE-PLD, which modulates emotional behavior in animal models. This compound, referred to as LEI-401, showed nanomolar potency and favorable drug-like properties, making it a valuable tool for investigating the biological functions of N-acylethanolamines in vivo .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and specificity of compounds derived from this compound. Various modifications to the chemical structure have been explored to enhance potency against targeted enzymes:

  • Substituent Variations : Modifications at different positions on the pyrimidine ring have been systematically studied to identify essential pharmacophores. For instance, replacing certain substituents with more lipophilic or polar groups has yielded compounds with significantly improved inhibitory activity against NAPE-PLD .
  • Comparative Analysis : Table 1 below summarizes some key findings from SAR studies involving various derivatives:
Compound IDSubstituent ChangesIC50 (nM)Comments
LEI-401Morpholine replaced by (S)-3-hydroxypyrrolidine72Most potent inhibitor identified
Compound 2Cyclopropylmethylamide at R1200Moderate potency
Compound 3Replacement with saturated cyclohexyl ring>1000Loss of activity

Potential Therapeutic Applications

Alzheimer's Disease Research
Inhibitory assays using derivatives of this compound have shown promise in Alzheimer's disease research. These compounds may interfere with pathways associated with neurodegeneration, suggesting potential applications in treating cognitive decline associated with this condition .

Cancer Treatment
The compound's ability to inhibit specific enzymes involved in cell signaling pathways also positions it as a candidate for cancer therapeutics. By targeting these pathways, researchers aim to develop new treatments that can effectively manage tumor growth and metastasis.

Comparison with Similar Compounds

Key Observations:

  • Acidity: The phenylamino group in this compound likely reduces acidity compared to the parent compound (4-pyrimidinecarboxylic acid) due to electron donation, similar to the NH₂ group in 6-aminopyrimidine-4-carboxylic acid . In contrast, electron-withdrawing groups like CF₃ () or Cl () increase acidity.
  • Solubility: Bulky substituents (e.g., phenylamino) may reduce solubility in polar solvents compared to smaller groups (e.g., OH or NH₂). For example, 4-pyrimidinecarboxylic acid dissolves readily in DMSO (20 mg/mL), while 6-(trifluoromethyl) analogs require non-polar solvents .
  • Reactivity : Thioether (SPh) and ester (COOCH₃) substituents enable diverse reactivity, such as nucleophilic substitution or hydrolysis, which are critical in prodrug design .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 6-(Phenylamino)pyrimidine-4-carboxylic acid typically involves:

  • Starting from a pyrimidine-4-carboxylic acid or its ester derivative.
  • Introduction of a leaving group (commonly chlorine or bromine) at the 6-position of the pyrimidine ring.
  • Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination to replace the halogen with an aniline or phenylamine derivative.
  • Hydrolysis of ester intermediates to yield the free carboxylic acid.

This general approach is supported by multiple examples in the literature and patents, with variations in catalyst systems, solvents, and reaction conditions to optimize yield and purity.

Preparation via Palladium-Catalyzed Amination of 5-Halopyrimidine-4-carboxylates

A prominent method involves palladium-catalyzed amination of ethyl 5-bromopyrimidine-4-carboxylate with aniline derivatives, followed by hydrolysis.

Key Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Amination Ethyl 5-bromopyrimidine-4-carboxylate, aniline or substituted aniline, K2CO3, toluene, Pd2(dba)3, Xantphos, 110 °C, 3 h 59-79 Sealed tube, degassed system; column chromatography purification
Hydrolysis Hydrolysis of ester to acid (not always explicitly detailed, but standard saponification applies) Not always reported Typically performed under basic or acidic conditions post-amination

Example:
Ethyl 5-bromopyrimidine-4-carboxylate (0.15 mmol) reacted with aniline (0.18 mmol) in the presence of K2CO3 (0.45 mmol), Pd2(dba)3 (0.015 mmol), and Xantphos (0.045 mmol) in toluene at 110 °C for 3 hours yielded the corresponding ethyl 5-(phenylamino)pyrimidine-4-carboxylate in 79% yield. The product was purified by silica gel chromatography.

Direct Coupling of 6-Chloropyrimidine-4-carboxylic Acid with Aniline

Another approach involves direct amide coupling of 6-chloropyrimidine-4-carboxylic acid with aniline, followed by nucleophilic displacement of the 6-chloro substituent with phenylamine derivatives.

Key Steps:

Step Reagents & Conditions Yield (%) Notes
Amide coupling 6-Chloropyrimidine-4-carboxylic acid, aniline, HATU, HOBt, DIPEA, room temperature, 12 h Variable Forms intermediate amide derivatives
Nucleophilic displacement Treatment of intermediate with phenylamine under microwave heating or heating Variable Enables substitution at 6-position with phenylamino group

This method allows for modular substitution at the 6-position and exploration of structure-activity relationships (SAR) by varying the amine nucleophile.

Synthesis via Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

The classical SNAr approach involves displacement of a halogen (Cl or Br) on the pyrimidine ring by aniline under reflux conditions.

Example:
A process described for related nitrogen-bridgehead pyrimidine derivatives involves refluxing 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester with N-methylaniline in dry ethanol for 8 hours. After reaction completion, work-up and recrystallization yielded the desired amino-substituted pyrimidine ester in 76.6% yield.

Although this example is for a related pyrido[1,2-a]pyrimidine system, the principle applies to this compound synthesis.

Stepwise Synthetic Protocol Example

A detailed example from patent literature illustrates the multistep synthesis of a pyrimidine-4-carboxylate derivative with an amino substituent:

Step Description Reagents & Conditions Yield (%) Product Characteristics
1 Preparation of ethyl 5-bromopyrimidine-4-carboxylate Starting material or prepared via bromination of pyrimidine-4-carboxylate esters - -
2 Amination with aniline derivative Ethyl 5-bromopyrimidine-4-carboxylate, aniline, K2CO3, Pd2(dba)3, Xantphos, toluene, 110 °C, 3 h 59-79 Pale yellow solid
3 Hydrolysis of ester to free acid Acidic or basic hydrolysis Not specified Corresponding this compound

This protocol emphasizes the use of palladium catalysis and phosphine ligands (Xantphos) to facilitate C-N bond formation under relatively mild conditions.

Summary Table of Preparation Methods

Method Type Key Reagents & Conditions Advantages Limitations Typical Yield (%)
Palladium-catalyzed amination Pd2(dba)3, Xantphos, K2CO3, toluene, 110 °C, sealed tube High selectivity, good yields, mild conditions Requires expensive catalysts 59-79
Direct amide coupling + nucleophilic displacement HATU, HOBt, DIPEA, microwave or heating Modular, allows SAR exploration Multi-step, longer synthesis time Variable
SNAr substitution Halopyrimidine, aniline, reflux in ethanol or other solvents Simple reagents, classical approach Longer reaction times, harsher conditions ~76.6 (related system)

Research Findings and Notes

  • The palladium-catalyzed amination method is widely preferred for its efficiency and adaptability to various aniline derivatives, enabling the synthesis of diverse analogues for pharmaceutical screening.
  • Use of phosphine ligands such as Xantphos enhances the catalytic activity and selectivity in the amination step.
  • Hydrolysis of ester intermediates to the free acid is typically straightforward but must be optimized to prevent degradation.
  • The direct coupling of 6-chloropyrimidine-4-carboxylic acid with aniline followed by nucleophilic displacement allows for late-stage diversification but may require microwave heating for efficient substitution.
  • Classical SNAr methods are less commonly employed for this specific compound due to longer reaction times and harsher conditions but remain a viable alternative in some contexts.

Q & A

Q. What experimental controls are essential when interpreting discrepancies in biological assay reproducibility?

  • Methodological Answer : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent controls (DMSO ≤1%). Replicate assays across multiple cell lines/microbial batches. Use statistical models (ANOVA with Tukey’s post hoc) to distinguish biological variability from methodological errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Phenylamino)pyrimidine-4-carboxylic acid
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